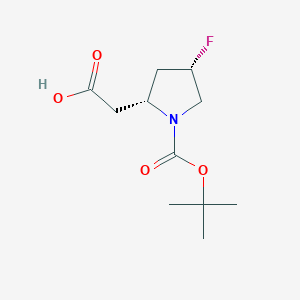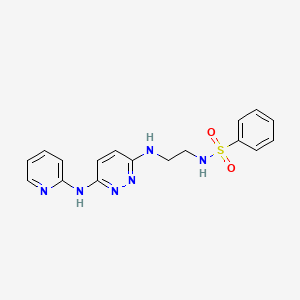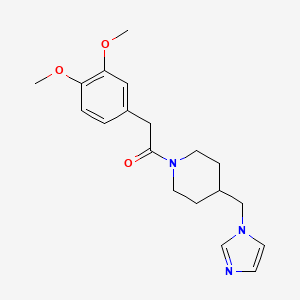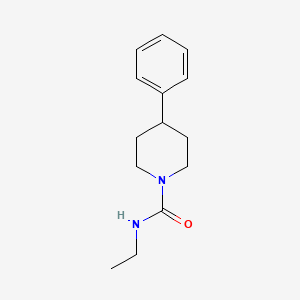![molecular formula C17H20N4OS B2790479 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097924-62-2](/img/structure/B2790479.png)
3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" is a compound with a unique structural configuration. The azetidinyl ring is tethered to a pyridazinyl amino group and a methylsulfanyl phenyl group, which endows it with distinct chemical properties. This compound has gained interest in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" typically involves the following steps:
Formation of the azetidinyl ring: : This is often achieved through a cyclization reaction involving suitable amine and carbonyl compounds under controlled conditions.
Attachment of the pyridazinyl amino group: : This step may involve the use of coupling agents to facilitate the formation of the amide bond.
Introduction of the methylsulfanyl phenyl group: : Typically done through a substitution reaction, introducing the sulfur-containing group under appropriate conditions.
Industrial Production Methods: : In an industrial setting, large-scale production might involve:
Optimization of reaction conditions: to ensure high yield and purity.
Use of automated reactors: to control temperature, pressure, and reaction times.
Implementation of purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidative transformations where the methylsulfanyl group is oxidized to sulfoxide or sulfone.
Reduction: : Reduction can target the carbonyl or pyridazinyl groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution conditions: : Base or acid catalysis depending on the group to be substituted.
Major Products
Oxidized derivatives with altered functional groups.
Reduced compounds with modifications at the carbonyl or pyridazinyl sites.
Substituted products with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" has found applications in:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : Potential as a probe for studying enzyme mechanisms or protein interactions.
Medicine: : Exploration as a lead compound for drug development due to its unique structural properties.
Industry: : Usage in material science for the development of novel polymers or coatings.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, potentially including enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic effects. For example, if used as a drug candidate, it may inhibit or activate specific enzymes, altering cellular processes.
Comparación Con Compuestos Similares
Compared to other azetidinyl and pyridazinyl compounds, "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" stands out due to its unique combination of functional groups. Similar compounds include:
"3-[4-(Phenylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one": : Lacking the methyl group on the sulfur atom.
"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridin-3-yl)amino]azetidin-1-yl}propan-1-one": : With a pyridine ring instead of pyridazine.
"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}butan-1-one": : Featuring a different carbon chain length.
By maintaining its unique structural features, "this compound" provides a distinct set of chemical and biological properties.
How was that? Can I help with anything else?
Propiedades
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-15-7-4-13(5-8-15)6-9-17(22)21-11-14(12-21)19-16-3-2-10-18-20-16/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLLPFPQBMQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
![3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2790402.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2790403.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)
![6-(4-chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790408.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

![Methyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2790411.png)
![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2790414.png)

